Technical Profile: Desmethylmebeverine Alcohol (CAS 155172-67-1)
Technical Profile: Desmethylmebeverine Alcohol (CAS 155172-67-1)
The following technical guide details the properties, pharmacological context, and analytical characterization of Desmethylmebeverine Alcohol (CAS 155172-67-1) . This document is structured for researchers and drug development professionals involved in impurity profiling, metabolite identification, and reference standard synthesis.
[1][2][3][4]
Executive Summary
Desmethylmebeverine Alcohol (also known as O-desmethyl mebeverine alcohol) is a secondary metabolite and potential process impurity of the antispasmodic drug Mebeverine .[] Functionally, it represents the hydrolyzed alcohol fragment of the parent drug, subsequently modified via O-demethylation at the phenyl ring.
In drug development, this compound is critical for impurity profiling (per ICH Q3A/B guidelines) and metabolic pathway elucidation . While Mebeverine Acid is the primary circulating metabolite in humans, Desmethylmebeverine Alcohol serves as a marker for specific CYP450-mediated phase I oxidative metabolism.
Chemical Identity & Structural Analysis[5][6]
| Property | Detail |
| Common Name | Desmethylmebeverine Alcohol |
| CAS Registry Number | 155172-67-1 |
| IUPAC Name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol |
| Synonyms | O-Desmethyl Mebeverine Alcohol; 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]-1-butanol |
| Molecular Formula | C₁₅H₂₅NO₂ |
| Molecular Weight | 251.37 g/mol |
| SMILES | CCN(CCCCO)C(C)CC1=CC=C(O)C=C1 |
| Structural Features | Secondary alcohol (terminal), Phenolic hydroxyl (para-position), Tertiary amine (central core) |
Structural Commentary
The molecule consists of a phenol core linked via a propyl chain to a central tertiary amine . This amine is further substituted with an ethyl group and a 4-hydroxybutyl chain .[2] Unlike its precursor, Mebeverine Alcohol, which possesses a methoxy group (-OCH₃), this compound features a free phenolic hydroxyl (-OH), significantly altering its polarity and hydrogen-bonding potential.
Physicochemical Profiling
Understanding the physicochemical properties is essential for developing extraction protocols and chromatographic methods.
| Parameter | Value / Characteristic | Context |
| Physical State | Solid / Powder | Hygroscopic nature requires desiccated storage.[] |
| Solubility | DMSO, Methanol, Ethanol | High solubility in polar organic solvents. |
| Water Solubility | Moderate to Low | pH-dependent due to the ionizable amine and phenol. |
| pKa (Base) | ~10.2 (Predicted) | Attributed to the tertiary amine nitrogen. |
| pKa (Acid) | ~9.8 (Predicted) | Attributed to the phenolic hydroxyl group. |
| LogP | ~2.1 (Predicted) | Less lipophilic than Mebeverine Alcohol (LogP ~2.6) due to -OH. |
| Storage | -20°C (Long term) | Protect from light and moisture to prevent oxidation. |
Pharmacological Context & Metabolic Pathway[8]
Desmethylmebeverine Alcohol is generated through a two-step metabolic biotransformation of Mebeverine.
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Hydrolysis: Rapid esterase-mediated hydrolysis of Mebeverine yields Veratric Acid and Mebeverine Alcohol .[3]
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O-Demethylation: Mebeverine Alcohol undergoes oxidative demethylation (likely via CYP450 isozymes) to form Desmethylmebeverine Alcohol .
Metabolic Pathway Visualization
Figure 1: Biotransformation pathway of Mebeverine leading to Desmethylmebeverine Alcohol.
Synthesis & Isolation Strategy
For analytical reference standards, isolation from biological matrices is inefficient. Chemical synthesis is the preferred route.
Retrosynthetic Analysis
The most robust synthetic approach involves reductive amination .
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Precursors:
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Amine Fragment: 4-(Ethylamino)butan-1-ol (CAS 13325-10-5 derivative).
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Ketone Fragment: 1-(4-Hydroxyphenyl)propan-2-one (CAS 770-39-8).
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-
Reaction Protocol:
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Condense the ketone and amine in a solvent like Dichloromethane (DCM) or Methanol.
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Use a reducing agent such as Sodium Triacetoxyborohydride (STAB) to reduce the intermediate imine.
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Note: The phenolic hydroxyl may require transient protection (e.g., benzyl ether) if side reactions occur, followed by hydrogenolysis.
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Alternative Route (Demethylation)
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Reagent: Boron Tribromide (BBr₃) in DCM at -78°C.
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Mechanism: Cleavage of the aryl methyl ether.
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Risk: This method is harsh and may affect the aliphatic alcohol; careful stoichiometric control is required.
Analytical Characterization
Validating the identity of CAS 155172-67-1 requires a multi-modal approach.
A. HPLC-UV / LC-MS Profiling
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Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm.
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Mobile Phase:
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A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).
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B: Acetonitrile.
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-
Gradient: 5% B to 95% B over 15 minutes.
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Detection:
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UV: 280 nm (Phenolic absorption).
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MS (ESI+): Look for parent ion [M+H]⁺ = 252.2 .
-
-
Differentiation: Desmethylmebeverine Alcohol (m/z 252) will elute earlier than Mebeverine Alcohol (m/z 266) due to increased polarity (OH vs OMe).
B. Mass Spectrometry Fragmentation (MS/MS)
In MS/MS (Product Ion Scan of 252.2), expect the following diagnostic fragments:
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m/z 107: Hydroxybenzyl cation (characteristic of the phenol moiety).
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m/z 146: Loss of the hydroxybenzyl fragment.
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m/z 234: Loss of water ([M+H] - 18).
C. NMR Spectroscopy Expectations (¹H-NMR, 400 MHz, DMSO-d₆)
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Aromatic Region: Two doublets (AA'BB' system) around 6.6 - 7.0 ppm , integrating to 4 protons (characteristic of para-substituted phenol).
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Phenolic OH: Broad singlet around 9.0 - 9.2 ppm (exchangeable with D₂O).
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Methine (Chiral Center): Multiplet around 2.8 - 3.0 ppm .
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Methyl Group: Doublet around 0.9 ppm .
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Ethyl/Butyl Chains: Complex multiplets in the 1.0 - 2.6 ppm range.
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Aliphatic OH: Broad singlet/triplet around 4.4 ppm .
Analytical Workflow Diagram
Figure 2: Analytical workflow for the identification and quantification of Desmethylmebeverine Alcohol.
References
-
Stockis, A., et al. (2002).[3] Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[3] Retrieved from [Link]
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World Anti-Doping Agency (WADA). (2021).[7] TL02 - Mebeverine Metabolism. WADA Technical Letter. Retrieved from [Link]
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Kraemer, T., et al. (2000).[7] On the metabolism of the amphetamine-derived antispasmodic drug mebeverine. Drug Metabolism and Disposition, 28(3), 339-347.[7] Retrieved from [Link]
Sources
- 2. O-Desmethyl Mebeverine Alcohol - Acanthus Research [acanthusresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Desmethyl Mebeverine Alcohol - CAS - 155172-67-1 | Axios Research [axios-research.com]
- 5. Desmethyl Mebeverine Alcohol Glucuronide | CymitQuimica [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. wada-ama.org [wada-ama.org]
